4-Hydroxytryptophan

Description

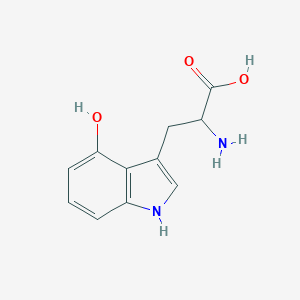

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c12-7(11(15)16)4-6-5-13-8-2-1-3-9(14)10(6)8/h1-3,5,7,13-14H,4,12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHLMQDRPXXYEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16533-77-0 | |

| Record name | 4-Hydroxytryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16533-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-hydroxy-DL-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Metabolic Crossroads of 4-Hydroxytryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxytryptophan is a naturally occurring, non-proteinogenic amino acid and a pivotal intermediate in specialized metabolic pathways. Distinct from its well-studied isomer, 5-hydroxytryptophan (5-HTP), the immediate precursor to the neurotransmitter serotonin, this compound serves as a crucial building block for a range of bioactive secondary metabolites in fungi and bacteria. The enzymatic hydroxylation of L-tryptophan at the C4 position of the indole ring is the committed step that channels this amino acid away from primary metabolism and into these unique biosynthetic routes. This guide provides an in-depth examination of the metabolic fate of this compound, focusing on the core enzymatic reactions, quantitative data, and detailed experimental protocols relevant to its study.

Core Metabolic Pathway: Psilocybin Biosynthesis

The most extensively characterized metabolic pathway involving this compound is the biosynthesis of psilocybin, the primary psychoactive compound in Psilocybe species, colloquially known as "magic mushrooms". This pathway proceeds through a series of three enzymatic steps, converting 4-hydroxy-L-tryptophan into the final product.[1][2]

The key enzymes in this pathway are:

-

PsiD : A specific L-tryptophan decarboxylase that catalyzes the first committed step.

-

PsiK : A 4-hydroxytryptamine kinase responsible for the phosphorylation of the intermediate.

-

PsiM : An iterative N-methyltransferase that completes the synthesis.

The reaction sequence is as follows:

-

Decarboxylation : PsiD removes the carboxyl group from 4-hydroxy-L-tryptophan to produce 4-hydroxytryptamine (psilocin).

-

Phosphorylation : PsiK catalyzes the ATP-dependent phosphorylation of the 4-hydroxyl group of 4-hydroxytryptamine to yield norbaeocystin.[3]

-

Iterative N-methylation : PsiM transfers two methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to the amino group of norbaeocystin. This occurs in a stepwise manner, first producing the intermediate baeocystin, and then the final product, psilocybin.[4]

Quantitative Data on Psilocybin Pathway Enzymes

The efficiency and substrate affinity of the key enzymes in the psilocybin biosynthesis pathway have been characterized. This quantitative data is crucial for applications in metabolic engineering and biocatalysis.

| Enzyme | Substrate(s) | K_m_ (μM) | k_cat_ (min⁻¹) | Reference |

| PsiK | 4-Hydroxytryptamine | 67 | Not Reported | [3] |

| Psilocin | 72 | Not Reported | [3] | |

| ATP | 89 | Not Reported | [3] | |

| PsiM | Norbaeocystin | 575 ± 100 | 0.11 ± 0.01 | [4] |

| Baeocystin | 492 ± 154 | 0.06 ± 0.01 | [4] | |

| PsiD | 4-Hydroxy-L-Tryptophan | Not Reported | Not Reported |

Role in Other Metabolic Pathways

While the psilocybin pathway is the primary fate of this compound in Psilocybe fungi, the hydroxylation of tryptophan is a key reaction in other organisms, leading to different products.

Violacein Biosynthesis in Bacteria

In bacteria such as Chromobacterium violaceum, L-tryptophan is the precursor to the purple pigment violacein. This complex pathway involves a cluster of five enzymes (VioA-E). The initial step is the oxidation of L-tryptophan, not hydroxylation to a free this compound intermediate. However, the study of tryptophan hydroxylases in bacteria has revealed enzymes capable of producing this compound, suggesting that in some organisms, it could be a precursor for other indole-derived secondary metabolites.

Experimental Protocols

Heterologous Expression and Purification of Psi Enzymes

This protocol describes a general method for producing and purifying the psilocybin biosynthesis enzymes (PsiD, PsiK, PsiM) as N-terminal hexahistidine (His₆)-tagged fusion proteins in Escherichia coli.

Workflow Diagram:

Methodology:

-

Gene Cloning and Transformation: The genes psiD, psiK, and psiM are cloned into an E. coli expression vector (e.g., pET series) containing an N-terminal His₆-tag sequence. The resulting plasmids are transformed into a suitable expression host strain like E. coli BL21(DE3).

-

Protein Expression:

-

Inoculate a starter culture of the transformed E. coli in LB medium with appropriate antibiotic selection and grow overnight at 37°C.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

Continue to culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.

-

-

Purification:

-

Harvest the cells by centrifugation (e.g., 6,000 x g, 15 min, 4°C).

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (e.g., 20,000 x g, 30 min, 4°C) to remove cell debris.

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elute the His₆-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole and prepare for storage at -80°C. Protein purity can be assessed by SDS-PAGE.

-

In Vitro Enzyme Assay for Psilocybin Synthesis

This protocol describes a one-pot reaction to synthesize psilocybin from 4-hydroxy-L-tryptophan using the purified enzymes.

Methodology:

-

Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture:

-

50 mM Tris-HCl buffer, pH 7.5

-

1 mM 4-hydroxy-L-tryptophan (substrate)

-

2 mM ATP

-

2 mM MgCl₂

-

1.5 mM S-adenosyl-L-methionine (SAM)

-

Purified PsiD (e.g., 1-5 µM)

-

Purified PsiK (e.g., 1-5 µM)

-

Purified PsiM (e.g., 1-5 µM)

-

Nuclease-free water to final volume (e.g., 100 µL).

-

-

Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 28-30°C) for 2-4 hours.

-

Reaction Quenching: Stop the reaction by adding an equal volume of methanol or acetonitrile to precipitate the enzymes.

-

Sample Preparation: Centrifuge the quenched reaction to pellet the precipitated protein. Transfer the supernatant for analysis.

HPLC Analysis of Psilocybin and Intermediates

This protocol provides a method for the separation and quantification of this compound metabolites using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) or a Variable Wavelength Detector (VWD).

-

Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 2.7 µm, 3.0 x 50 mm).[5]

-

Mobile Phase A: Water with 0.1% formic acid or a dilute buffer like 0.143 mM aqueous ammonium formate.[5][6]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over a set time (e.g., 10-15 minutes).

-

Flow Rate: 0.5 - 0.8 mL/min.[7]

-

Detection: UV absorbance is monitored at wavelengths such as 220 nm (for general detection) or 266-280 nm (for increased selectivity of indole compounds).[6][7][8]

-

Quantification: Create a calibration curve using certified analytical standards of psilocybin, psilocin, and other relevant intermediates to determine the concentrations in the reaction samples. The limit of quantification (LOQ) for psilocybin can be in the low mg/L range.[7]

Conclusion

This compound stands as a critical branch-point metabolite, directing the flow of tryptophan into specialized biosynthetic pathways. The elucidation of the psilocybin pathway in fungi has provided a clear and detailed understanding of its primary metabolic role. The enzymes involved—PsiD, PsiK, and PsiM—represent valuable tools for biocatalysis and synthetic biology, enabling the in vitro and in vivo production of psilocybin and related tryptamine derivatives. The detailed protocols and quantitative data presented in this guide offer a foundation for researchers to further explore the metabolism of this compound, optimize biosynthetic pathways for drug development, and discover novel bioactive compounds derived from this versatile precursor.

References

- 1. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 2. Enzymatic Synthesis of Psilocybin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

4-Hydroxytryptophan as a Fluorescent Probe for Elucidating Protein Structure and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intrinsic fluorescence of natural amino acids, particularly tryptophan, has long been a valuable tool for investigating protein structure, dynamics, and interactions. However, the development of unnatural fluorescent amino acids has significantly expanded the capabilities of protein fluorescence spectroscopy. Among these, 4-hydroxytryptophan (4-HTP), a fluorescent analog of tryptophan, offers unique spectroscopic properties that make it a powerful probe for dissecting complex biological processes. This technical guide provides an in-depth overview of the fluorescent properties of this compound and its applications in protein studies, complete with experimental protocols and data presented for easy comparison. While this compound is a recognized fluorescent probe, the quantitative photophysical data in scientific literature is less abundant compared to its more commonly studied isomer, 5-hydroxytryptophan (5-HTP). Therefore, for comparative purposes, this guide presents detailed data for 5-HTP alongside tryptophan.

Fluorescent Properties of Tryptophan and 5-Hydroxytryptophan

The utility of a fluorescent amino acid analog is defined by its photophysical parameters, including its absorption and emission wavelengths, quantum yield (the efficiency of fluorescence), and fluorescence lifetime (the duration of the excited state). The table below summarizes these key properties for tryptophan and 5-hydroxytryptophan to provide a comparative baseline.

| Fluorophore | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |

| Tryptophan (in water) | ~280 | ~350 | ~0.12-0.20[1] | ~2.6-3.1 |

| 5-Hydroxytryptophan | ~295-300 | ~330-340 | ~0.1-0.2 | ~2.0-3.0 |

Note: The exact photophysical properties of these amino acids can vary depending on the local environment, such as solvent polarity and pH.

The Power of Solvatochromism: 4-HTP as an Environmental Sensor

A key advantage of using hydroxytryptophan analogs like 4-HTP is their solvatochromic nature. Solvatochromism is the phenomenon where the absorption and emission spectra of a fluorophore are sensitive to the polarity of the surrounding solvent or environment[2]. The hydroxyl group on the indole ring of 4-HTP makes its fluorescence particularly sensitive to changes in the local microenvironment within a protein.

When 4-HTP is located in a nonpolar, hydrophobic region of a protein, its emission spectrum will be blue-shifted (shifted to shorter wavelengths). Conversely, when it is exposed to a polar, aqueous environment, its emission spectrum will be red-shifted (shifted to longer wavelengths)[2]. This property allows researchers to monitor:

-

Protein Folding and Unfolding: As a protein folds, a 4-HTP residue may move from a solvent-exposed environment to a buried, hydrophobic core, resulting in a detectable blue shift in its fluorescence emission.

-

Conformational Changes: Ligand binding, protein-protein interactions, or post-translational modifications can all induce conformational changes in a protein that alter the local environment of an incorporated 4-HTP residue, leading to a change in its fluorescence signal.

-

Membrane Protein Insertion: The transition of a 4-HTP-labeled protein from an aqueous solution into the hydrophobic environment of a lipid bilayer can be monitored by observing the blue shift in its fluorescence.

Applications in Advanced Protein Studies

Probing Protein-Protein Interactions with FRET

Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring distances between two fluorophores on the nanometer scale. It involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore[3][4]. 4-HTP can serve as either a donor or an acceptor in FRET pairs with other fluorescent probes to study:

-

Binding affinities and kinetics of protein-protein interactions.

-

Conformational changes within a protein complex.

-

Assembly and disassembly of multi-protein complexes.

The choice of FRET partner for 4-HTP depends on the specific experimental requirements, with the emission spectrum of the donor needing to overlap with the absorption spectrum of the acceptor.

Experimental Protocols

Incorporation of this compound into Proteins

The site-specific incorporation of 4-HTP into a target protein is typically achieved using a tryptophan-requiring (auxotrophic) strain of Escherichia coli. This method involves expressing the protein of interest in a minimal medium where tryptophan is replaced with 4-HTP.

Materials:

-

Tryptophan auxotrophic E. coli strain (e.g., a strain with a deleted or mutated trp operon).

-

Expression vector containing the gene of interest.

-

M9 minimal medium supplemented with all essential amino acids except tryptophan.

-

This compound.

-

Inducing agent (e.g., IPTG for lac-based promoters).

-

Standard protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).

Protocol:

-

Transformation: Transform the tryptophan auxotrophic E. coli strain with the expression vector containing the gene of interest.

-

Starter Culture: Inoculate a single colony into LB medium and grow overnight at 37°C with shaking.

-

Minimal Medium Growth: Pellet the overnight culture by centrifugation, wash the cells with M9 minimal medium to remove any residual tryptophan, and resuspend the cells in M9 minimal medium supplemented with all amino acids except tryptophan.

-

Induction and 4-HTP Addition: Grow the culture at the optimal temperature for protein expression. When the optical density at 600 nm (OD600) reaches ~0.6-0.8, add this compound to the medium (final concentration typically 50-100 mg/L) and induce protein expression with the appropriate inducer (e.g., IPTG).

-

Harvesting and Purification: After a suitable induction period (typically 4-16 hours), harvest the cells by centrifugation. Lyse the cells and purify the 4-HTP-labeled protein using standard chromatography techniques appropriate for the protein of interest.

-

Verification of Incorporation: Confirm the incorporation of 4-HTP by mass spectrometry.

Fluorescence Spectroscopy Measurements

Instrumentation:

-

A steady-state spectrofluorometer equipped with an excitation and an emission monochromator.

-

Quartz cuvettes.

Protocol:

-

Sample Preparation: Prepare a solution of the purified 4-HTP-labeled protein in a suitable buffer. The concentration should be optimized to avoid inner filter effects (absorbance at the excitation wavelength should generally be below 0.1).

-

Excitation: Set the excitation wavelength to the absorption maximum of 4-HTP (or a wavelength that selectively excites 4-HTP over other fluorophores in the sample).

-

Emission Scan: Record the fluorescence emission spectrum over a wavelength range that covers the expected emission of 4-HTP.

-

Data Analysis: Analyze the emission spectrum to determine the wavelength of maximum emission (λem). For solvatochromism studies, compare the λem under different experimental conditions (e.g., in the presence and absence of a binding partner, or in different solvents).

-

Quantum Yield and Lifetime Measurements (Optional): For more detailed characterization, the fluorescence quantum yield and lifetime can be measured using appropriate instrumentation and standards.

Visualizations

Caption: Workflow for incorporating 4-HTP into proteins.

Caption: FRET using 4-HTP as a potential donor.

Caption: Solvatochromism of 4-HTP reports on protein state.

Conclusion

This compound is a valuable addition to the molecular toolkit for protein biochemists and drug development professionals. Its unique fluorescent properties, particularly its sensitivity to the local environment, provide a powerful means to investigate protein structure, dynamics, and interactions in real-time and with high sensitivity. While more extensive characterization of its photophysical properties would be beneficial, the existing knowledge and the straightforward methods for its incorporation into proteins make 4-HTP an attractive probe for a wide range of biological and biomedical research applications.

References

An In-depth Technical Guide to 4-Hydroxytryptophan: Chemical Properties, Biological Roles, and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxytryptophan is a naturally occurring amino acid derivative of tryptophan, distinguished by a hydroxyl group at the fourth position of its indole ring.[1] This structural modification is a critical step in the biosynthesis of various secondary metabolites in certain organisms, most notably as a precursor to psilocybin in psychedelic mushrooms.[2] While its isomer, 5-hydroxytryptophan (5-HTP), is well-known as the immediate precursor to the neurotransmitter serotonin, this compound holds significant interest for its role in specialized metabolic pathways and as a potential pharmacological agent. This guide provides a comprehensive overview of the chemical and physical properties, biological significance, and key experimental methodologies related to this compound.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below, providing a quick reference for researchers.

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid | [3] |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [3] |

| Molecular Weight | 220.22 g/mol | [3] |

| CAS Number | 16533-77-0 | [3] |

| Canonical SMILES | C1=CC2=C(C(=C1)O)C(=CN2)CC(C(=O)O)N | [3] |

| InChI Key | QSHLMQDRPXXYEE-UHFFFAOYSA-N | [3] |

Table 2: Physicochemical Data of this compound

| Property | Value | Source |

| Melting Point | 292-294 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in hot water, slightly soluble in cold water | |

| pKa (α-carboxyl group) | 2.31 | |

| pKa (phenolic hydroxyl group) | 9.84 | |

| logP (Computed) | -1.5 | [3] |

Table 3: Spectral Data of this compound

| Technique | Data Highlights | Source |

| UV-Vis Spectroscopy | The indole ring is chromophoric, allowing for UV absorbance detection.[1] For tryptophan and its derivatives, absorption maxima are typically observed around 220 nm and 280 nm.[4][5] | General knowledge |

| ¹H NMR Spectroscopy | Data not readily available in literature. | |

| ¹³C NMR Spectroscopy | Data available on PubChem, but specific peak assignments are not provided.[3] | PubChem |

| Infrared (IR) Spectroscopy | Expected to show characteristic peaks for O-H, N-H, C=O (carboxyl), and aromatic C-H and C=C stretching and bending vibrations. | General knowledge |

| Mass Spectrometry (MS) | GC-MS data available on PubChem.[3] | PubChem |

Biological Significance and Signaling Pathways

The primary and most well-characterized biological role of this compound is as a crucial intermediate in the biosynthesis of psilocybin in various species of fungi.[2] This pathway involves a series of enzymatic reactions that convert L-tryptophan into the psychoactive compound psilocybin.

Psilocybin Biosynthesis Pathway

The enzymatic conversion of L-tryptophan to psilocybin involves four key enzymes: PsiD, PsiH, PsiK, and PsiM. This compound is a central molecule in this pathway, formed by the hydroxylation of L-tryptophan.

While the role of this compound as a precursor is well-established, its direct pharmacological effects and interactions with signaling pathways are not extensively studied. Its structural similarity to serotonin and other tryptamines suggests potential for interaction with serotonergic systems, but further research is needed to elucidate these mechanisms.

Experimental Protocols

Detailed, standardized protocols for the synthesis and analysis of this compound are not widely available. However, based on the existing literature, generalized workflows can be outlined.

Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound is a promising alternative to complex chemical synthesis. This process typically involves the use of a tryptophan hydroxylase or an engineered phenylalanine hydroxylase in a microbial host, such as Escherichia coli.

Methodology Outline:

-

Strain Preparation: An appropriate E. coli strain is genetically engineered to express a tryptophan hydroxylase or a mutated phenylalanine hydroxylase with activity towards tryptophan.

-

Fermentation: The engineered strain is cultured in a suitable fermentation medium containing L-tryptophan as the substrate. Gene expression is induced to produce the hydroxylase enzyme.

-

Cell Lysis and Extraction: After a suitable incubation period, the cells are harvested and lysed to release the intracellular contents, including the synthesized this compound.

-

Purification: The crude extract is subjected to purification steps, which may include centrifugation to remove cell debris, followed by chromatographic techniques such as ion-exchange chromatography to isolate the this compound.

-

Analysis: The purity and concentration of the final product are determined using analytical methods like High-Performance Liquid Chromatography (HPLC).

HPLC Analysis of Tryptophan and its Metabolites

General HPLC Parameters:

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[4]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water with sulfuric acid) and an organic modifier (e.g., acetonitrile).[4]

-

Detection: UV detection at approximately 220 nm.[4]

-

Flow Rate: Typically around 1.0 mL/min.

Conclusion

This compound is a molecule of growing interest, primarily due to its role as a key intermediate in the biosynthesis of psilocybin. Its chemical and physical properties are reasonably well-characterized, although more detailed spectral data would be beneficial for the research community. While the enzymatic pathways leading to its formation in fungi are being elucidated, its direct pharmacological activities and signaling pathways in other biological systems remain an area for future investigation. The development of robust and detailed protocols for its synthesis, purification, and analysis will be crucial for advancing research into this intriguing compound and its potential applications in biotechnology and drug development.

References

- 1. This compound | 16533-77-0 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C11H12N2O3 | CID 589768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. HPLC Method for Separation of a Mixture of Tryptophan and its Catabolites on Primesep 100 Column | SIELC Technologies [sielc.com]

- 5. UV-Vis Spectrum of Tryptophan | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Discovery and Natural Occurrence of 4-Hydroxytryptophan

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxytryptophan (4-HTP) is a non-proteinogenic amino acid and a positional isomer of the well-studied 5-hydroxytryptophan (5-HTP). While 5-HTP is widely recognized as the direct precursor to the neurotransmitter serotonin, 4-HTP plays its own pivotal role, primarily as a key intermediate in the biosynthesis of various secondary metabolites in certain bacteria and fungi. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biosynthesis of this compound, with a focus on its role as a precursor to psychoactive tryptamines in Psilocybe mushrooms. Detailed experimental protocols for its analysis and visualizations of its metabolic pathways are also presented to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug development.

Discovery

The definitive first discovery, including the initial isolation and characterization of this compound, is not well-documented in readily available scientific literature. Its identification is closely linked to the study of psilocybin-containing mushrooms. The elucidation of the psilocybin biosynthesis pathway in the 21st century revealed 4-hydroxy-L-tryptophan as a key precursor, suggesting its presence in these fungi was likely observed during the extensive chemical analyses of Psilocybe species that began in the mid-20th century. While the related compound 4-hydroxytryptamine (4-HT) was first described in scientific literature in 1959, the specific discovery of this compound remains less clear.[1]

Natural Occurrence

This compound is a naturally occurring amino acid derivative found in select biological systems, where it serves as an intermediate in metabolic pathways.[2] Its presence is most notably documented in certain species of fungi and bacteria.

Fungal Sources

The most significant natural sources of this compound are various species of psychoactive mushrooms, particularly within the genus Psilocybe. In these fungi, this compound is a crucial intermediate in the biosynthesis of psilocybin, the primary psychoactive compound.[2][3] Species in which the psilocybin biosynthesis pathway involving this compound has been studied include:

While its presence is confirmed, quantitative data on the concentration of this compound in these mushrooms is scarce, as analytical studies have predominantly focused on the end products, psilocybin and psilocin.

Bacterial Sources

Certain bacteria are also known to produce this compound as a precursor for secondary metabolites. For instance, in some bacteria, it is a key building block for the synthesis of pigments like violacein.[2]

Biosynthesis and Metabolic Pathways

The primary known biological role of this compound is as an intermediate in biosynthetic pathways. The most well-characterized of these is the psilocybin biosynthesis pathway in Psilocybe mushrooms.

Psilocybin Biosynthesis Pathway

In Psilocybe species, the biosynthesis of psilocybin from L-tryptophan involves a series of enzymatic steps. There are two proposed routes for the initial steps, both converging on the formation of norbaeocystin. One pathway involves the direct hydroxylation of L-tryptophan to 4-hydroxy-L-tryptophan. However, the more predominantly accepted pathway begins with the decarboxylation of L-tryptophan.

The key enzymes and steps in the pathway involving this compound as a precursor are:

-

Decarboxylation: The enzyme L-tryptophan decarboxylase (PsiD) removes the carboxyl group from 4-hydroxy-L-tryptophan to yield 4-hydroxytryptamine (4-HT).[5]

-

Phosphorylation: A specific kinase (PsiK) then catalyzes the phosphorylation of the 4-hydroxyl group of 4-hydroxytryptamine, using ATP as a phosphate donor, to produce norbaeocystin.[5]

-

N-methylation: Finally, a methyltransferase (PsiM) sequentially adds two methyl groups to the amino group of norbaeocystin, yielding psilocybin.[1]

The initial hydroxylation of tryptophan at the 4-position is catalyzed by a monooxygenase. However, the enzyme PsiH, a cytochrome P450 monooxygenase, has been shown to convert tryptamine to 4-hydroxytryptamine, suggesting that in the primary pathway, hydroxylation may occur after decarboxylation of tryptophan.[2]

Below is a DOT script for a diagram illustrating the enzymatic conversion of 4-hydroxy-L-tryptophan to psilocybin.

Experimental Protocols

The analysis of this compound in biological matrices typically involves chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being the most common. Below is a generalized experimental protocol for the extraction and quantification of tryptophan metabolites, including this compound, from fungal material. This protocol is a composite based on standard methods for related compounds and may require optimization for specific applications.

Extraction of Tryptophan Metabolites from Fungal Material

Objective: To extract this compound and other tryptamine alkaloids from dried Psilocybe mushroom samples.

Materials:

-

Dried and powdered mushroom material

-

Methanol

-

Deionized water

-

Formic acid

-

Vortex mixer

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Weigh approximately 10-20 mg of the homogenized, dried mushroom powder into a microcentrifuge tube.

-

Add 1 mL of an extraction solvent (e.g., methanol:water 70:30 v/v with 0.1% formic acid).

-

Vortex the mixture vigorously for 1 minute.

-

Sonicate the sample in an ultrasonic bath for 15 minutes.

-

Centrifuge the sample at 10,000 x g for 10 minutes to pellet the solid material.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound in the fungal extract using reverse-phase HPLC with UV or mass spectrometry detection.

Instrumentation and Columns:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD), or coupled to a mass spectrometer (LC-MS).

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

-

Mobile Phase A: Deionized water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

This compound analytical standard.

Chromatographic Conditions (Example):

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 280 nm (for UV detection)

-

Gradient Elution:

-

0-5 min: 5% B

-

5-20 min: Linear gradient from 5% to 95% B

-

20-25 min: 95% B

-

25-26 min: Linear gradient from 95% to 5% B

-

26-30 min: 5% B (re-equilibration)

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared fungal extract.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Below is a DOT script for a diagram illustrating the general workflow for the extraction and analysis of this compound.

Conclusion

This compound is a significant, though often overlooked, natural amino acid derivative. Its primary known role as a biosynthetic precursor, particularly in the formation of psilocybin in psychoactive fungi, makes it a compound of interest for researchers in natural product synthesis, metabolic engineering, and pharmacology. While much of the historical focus has been on its isomer, 5-HTP, and the downstream products of its own metabolic pathways, further investigation into the quantitative occurrence and broader biological roles of this compound may unveil new insights into the biochemistry of the organisms in which it is found. The methodologies and pathway information presented in this guide offer a foundational resource for scientists and professionals in related fields to further explore this intriguing molecule.

References

- 1. Enzymatic Synthesis of Psilocybin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Enzymatic Synthesis of Psilocybin | DMT-Nexus forum [forum.dmt-nexus.me]

- 4. Single Turnover Kinetics of Tryptophan Hydroxylase: Evidence for a New Intermediate in the Reaction of the Aromatic Amino Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 16533-77-0 | Benchchem [benchchem.com]

4-Hydroxytryptophan: A Versatile Precursor for Bioactive Metabolites

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxytryptophan (4-HTP) is a non-proteinogenic α-amino acid and a derivative of L-tryptophan. The strategic placement of a hydroxyl group at the 4-position of the indole ring makes 4-HTP a pivotal precursor in the biosynthesis of a diverse array of bioactive secondary metabolites.[1] This guide provides a comprehensive overview of 4-HTP as a building block, focusing on the biosynthesis of psilocybin, violacein, and aeruginascin. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways to serve as a technical resource for the scientific community.

Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid |

| Molecular Formula | C₁₁H₁₂N₂O₃ |

| Molecular Weight | 220.22 g/mol |

| CAS Number | 25242-90-4 |

Biosynthetic Pathways Originating from this compound

This compound serves as a crucial junction for the synthesis of several notable bioactive compounds. The following sections detail the enzymatic cascades leading to psilocybin, violacein, and aeruginascin.

Psilocybin Biosynthesis

The psychoactive compound psilocybin is synthesized from 4-HTP in a three-step enzymatic pathway primarily found in fungi of the genus Psilocybe.[1][2]

-

Decarboxylation: The enzyme L-tryptophan decarboxylase (PsiD) removes the carboxyl group from 4-hydroxy-L-tryptophan to yield 4-hydroxytryptamine (4-HT).[1]

-

Phosphorylation: The kinase PsiK then catalyzes the phosphorylation of the 4-hydroxyl group of 4-HT, producing norbaeocystin.[1]

-

N-methylation: Finally, the methyltransferase PsiM carries out two successive N-methylations of the primary amine of norbaeocystin, first forming baeocystin and then psilocybin.[1]

Violacein Biosynthesis

Violacein is a violet pigment produced by various bacteria, such as Chromobacterium violaceum, and is derived from the condensation of two tryptophan-derived molecules. The biosynthesis involves a complex enzymatic machinery encoded by the vioABCDE operon.[3][4]

-

Oxidation and Dimerization: The flavoenzyme VioA and the heme protein VioB work together to oxidize and dimerize L-tryptophan.[5]

-

Indole Rearrangement: VioE catalyzes a[6][7] indole rearrangement to form prodeoxyviolacein.[5]

-

Hydroxylation: The flavin-dependent oxygenase VioD hydroxylates one of the indole rings.[5]

-

Final Assembly: VioC, another oxygenase, acts on the other indole ring to form the oxindole structure, leading to the final violacein molecule.[5]

Aeruginascin Biosynthesis

Aeruginascin is a trimethylammonium analogue of psilocybin found in some hallucinogenic mushrooms. Its biosynthesis is believed to be closely linked to the psilocybin pathway, though the precise enzymatic steps are still under investigation.[6][8] It is hypothesized that a third methylation of baeocystin or a direct trimethylation of norbaeocystin could lead to its formation, but the enzyme responsible for the final methylation step is not confirmed to be PsiM.[8]

Quantitative Data on Bioactive Metabolites and Intermediates

Enzyme Kinetics

| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹) |

| PsiD | L-Tryptophan | 0.10 ± 0.02 | 1.74 ± 0.11 | 17.4 x 10³ |

Data for PsiD from Psilocybe cubensis.[9]

Pharmacological Activity

| Compound | Receptor | Assay | Value |

| 4-Hydroxytryptamine | 5-HT₂A | EC₅₀ | 38 nM |

| 4-Hydroxytryptamine | 5-HT₂C | Kᵢ | 40 nM |

| 4-Hydroxytryptamine | 5-HT₁A | Kᵢ | 95 nM |

| 4-Hydroxytryptamine | 5-HT₁B | Kᵢ | 1,050 nM |

| 4-Hydroxy-N,N,N-trimethyltryptamine (Aeruginascin metabolite) | 5-HT₁A | Kᵢ | 4400 nM |

| 4-Hydroxy-N,N,N-trimethyltryptamine (Aeruginascin metabolite) | 5-HT₂A | Kᵢ | 670 nM |

| 4-Hydroxy-N,N,N-trimethyltryptamine (Aeruginascin metabolite) | 5-HT₂B | Kᵢ | 120 nM |

EC₅₀ and Kᵢ values indicate the concentration required for 50% of maximal effect and the inhibition constant, respectively.[10][11][12]

Anticancer Activity of Violacein

| Cell Line | Cancer Type | GI₅₀ |

| MOLT-4 | Leukemia | ~30-60 nM |

| NCI-H460 | Non-small-cell lung | ~30-60 nM |

| KM12 | Colon | ~30-60 nM |

| 92.1 | Uveal melanoma | ~1.69-2.21 µM |

| OCM-1 | Uveal melanoma | ~1.69-2.21 µM |

GI₅₀ represents the concentration required to inhibit cell growth by 50%.[13]

Signaling Pathways of Bioactive Metabolites

Psilocybin Signaling

The psychoactive effects of psilocybin are primarily mediated by its active metabolite, psilocin, which is a potent agonist of the serotonin 2A receptor (5-HT₂A).[14] Activation of the 5-HT₂A receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade involving the Gq protein and phospholipase C (PLC).[15][16] This leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C (PKC) activity, ultimately influencing neuronal excitability and plasticity.[15]

Violacein Signaling in Cancer Cells

Violacein exhibits anticancer properties through the induction of apoptosis in various cancer cell lines.[13] Its mechanism of action can be cell-type dependent but often involves caspase-dependent pathways.[13] In some cancer cells, violacein has been shown to activate TNF receptor 1-mediated apoptosis.[13] Furthermore, violacein can induce the production of reactive oxygen species (ROS) and trigger inflammatory responses in immune cells like macrophages through NF-κB signaling.[7]

Experimental Protocols

In Vitro Enzymatic Synthesis of Psilocybin from this compound

This protocol describes a one-pot reaction for the synthesis of psilocybin using purified PsiD, PsiK, and PsiM enzymes.

Materials:

-

Purified His-tagged PsiD, PsiK, and PsiM enzymes

-

4-hydroxy-L-tryptophan

-

ATP (Adenosine triphosphate)

-

S-adenosyl methionine (SAM)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl₂)

-

HPLC-MS for analysis

Procedure:

-

Enzyme Preparation: Express and purify His-tagged PsiD, PsiK, and PsiM from a suitable expression system (e.g., E. coli).[17]

-

Reaction Setup: In a microcentrifuge tube, combine the following in the reaction buffer:

-

4-hydroxy-L-tryptophan (e.g., 1 mM)

-

ATP (e.g., 2 mM)

-

SAM (e.g., 2 mM)

-

Purified PsiD, PsiK, and PsiM enzymes (e.g., 1-5 µM each)

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 25-30 °C) for a specified time (e.g., 2-24 hours).

-

Reaction Quenching: Stop the reaction by adding an equal volume of a solvent like methanol or acetonitrile to precipitate the enzymes.

-

Analysis: Centrifuge the mixture to pellet the precipitated proteins. Analyze the supernatant for the presence of psilocybin and its intermediates (4-hydroxytryptamine, norbaeocystin, baeocystin) using HPLC-MS.[18]

Heterologous Expression and Extraction of Violacein in E. coli

This protocol outlines the expression of the vioABCDE operon in E. coli and subsequent extraction of the produced violacein.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the vioABCDE operon

-

LB medium and appropriate antibiotic

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction

-

Ethyl acetate for extraction

-

Spectrophotometer for quantification

Procedure:

-

Transformation: Transform the E. coli expression strain with the plasmid carrying the vioABCDE operon.

-

Culture Growth: Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight. Use the starter culture to inoculate a larger volume of LB medium and grow to an OD₆₀₀ of 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of, for example, 0.1-1 mM. Continue to incubate the culture, typically at a lower temperature (e.g., 20-25 °C) for 24-48 hours to allow for pigment production. The cell pellet will turn a deep violet color.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Extraction: Resuspend the cell pellet in a suitable volume of ethyl acetate. Lyse the cells by sonication or other appropriate methods.

-

Purification: Centrifuge the lysate to remove cell debris. Collect the ethyl acetate supernatant, which will be deep violet. Evaporate the ethyl acetate to obtain the crude violacein pigment.

-

Quantification: Dissolve the crude violacein in a known volume of ethanol and measure the absorbance at approximately 575 nm to quantify the yield. Further purification can be achieved by chromatography.[4]

References

- 1. This compound | 16533-77-0 | Benchchem [benchchem.com]

- 2. Enzymatic Synthesis of Psilocybin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Synthetic, Industrial and Biological Applications of Violacein and Its Heterologous Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional characterization of a novel violacein biosynthesis operon from Janthinobacterium sp. B9-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aeruginascin - Wikipedia [en.wikipedia.org]

- 7. Characterization of Anti-Cancer Activities of Violacein: Actions on Tumor Cells and the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. psychedelicreview.com [psychedelicreview.com]

- 9. d-nb.info [d-nb.info]

- 10. A Review of Aeruginascin and Potential Entourage Effect in Hallucinogenic Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Review of Aeruginascin and Potential Entourage Effect in Hallucinogenic Mushrooms | European Psychiatry | Cambridge Core [cambridge.org]

- 12. A Review of Aeruginascin and Potential Entourage Effect in Hallucinogenic Mushrooms - ProQuest [proquest.com]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mushroomreferences.com [mushroomreferences.com]

- 17. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 18. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-Hydroxytryptophan: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-hydroxytryptophan, a hydroxylated derivative of the essential amino acid tryptophan. While its isomer, 5-hydroxytryptophan (5-HTP), is well-established as the direct precursor to the neurotransmitter serotonin, this compound serves as a crucial intermediate in the biosynthesis of various secondary metabolites.[1] A thorough understanding of its spectroscopic properties is essential for its identification, quantification, and characterization in biological matrices and synthetic preparations.

This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of analytical workflows and its biochemical context.

Quantitative Spectroscopic Data

The following tables summarize the available quantitative data for the spectroscopic analysis of this compound. Due to the limited availability of specific data for the 4-hydroxy isomer, comparative data for tryptophan and 5-hydroxytryptophan are included for reference.

Table 1: Physicochemical and Mass Spectrometry Data

| Property | This compound | 5-Hydroxytryptophan | Tryptophan |

| Molecular Formula | C₁₁H₁₂N₂O₃[2] | C₁₁H₁₂N₂O₃ | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 220.22 g/mol [2] | 220.22 g/mol | 204.23 g/mol |

| Monoisotopic Mass | 220.08479225 Da[2] | 220.08479225 Da | 204.089878 Da |

| Key Mass Spec Fragments (m/z) | Not explicitly reported, but expected to involve loss of the carboxylic acid group and side chain cleavage. | 221 > 162, 221 > 134[3] | 205 > 188, 205 > 146, 205 > 118[3] |

Table 2: UV-Visible Absorption Spectroscopy Data

| Parameter | This compound | 5-Hydroxytryptophan | Tryptophan |

| λmax (nm) | Not explicitly reported. Expected to be red-shifted from tryptophan. | ~275 nm | 280 nm, with a shoulder at ~288 nm and a stronger peak around 220 nm. |

| Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Not explicitly reported. | Not explicitly reported. | ~5,600 at 280 nm[4] |

Table 3: Fluorescence Spectroscopy Data

| Parameter | This compound | 5-Hydroxytryptophan | Tryptophan |

| Excitation λmax (nm) | Not explicitly reported. Expected to be red-shifted from tryptophan. | ~300 nm[5] | ~280 nm[6] |

| Emission λmax (nm) | Not explicitly reported. Expected to be red-shifted from tryptophan. | ~346 nm[5] | ~350 nm in water[6] |

| Quantum Yield (Φ) | Not explicitly reported. | Low quantum yield.[5] | ~0.14 in water[7] |

Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in D₂O or DMSO-d₆)

| Nucleus | This compound Chemical Shift (δ) ppm | 5-Hydroxytryptophan Chemical Shift (δ) ppm | Tryptophan Chemical Shift (δ) ppm |

| ¹H NMR | Not fully reported. | Indole NH: ~10.72; Aromatic protons: ~6.6-7.15; α-H: ~3.54; β-H: ~2.9-3.2[6] | Indole NH: ~10.8; Aromatic protons: ~7.0-7.7; α-H: ~3.9; β-H: ~3.2-3.4 |

| ¹³C NMR | Not fully reported. | Not fully reported. | C=O: ~174; Aromatic/Indole carbons: ~108-136; α-C: ~55; β-C: ~28[8] |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample matrix.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and quantify the concentration of this compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ultrapure water, phosphate buffer pH 7.4). Prepare a series of dilutions to generate a standard curve.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Use the same solvent as used for the sample preparation to zero the absorbance of the instrument.

-

Measurement: Record the absorbance spectrum from 200 to 400 nm.

-

Quantification: Determine the wavelength of maximum absorbance (λmax). Using the Beer-Lambert law (A = εcl), calculate the concentration of unknown samples based on the absorbance at λmax and the molar absorptivity (ε), or by using a standard curve.

Fluorescence Spectroscopy

Objective: To determine the fluorescence excitation and emission spectra and the quantum yield of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a fluorescence-grade solvent to avoid inner filter effects (absorbance at excitation wavelength < 0.1).

-

Instrumentation: Use a spectrofluorometer.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (if known, otherwise a trial-and-error approach is needed) and scan a range of excitation wavelengths.

-

Emission Spectrum: Set the excitation monochromator to the wavelength of maximum excitation and scan a range of emission wavelengths.

-

Quantum Yield Determination: Measure the integrated fluorescence intensity of the sample and a standard with a known quantum yield (e.g., tryptophan in water, Φ = 0.14) under identical experimental conditions (excitation wavelength, slit widths).[7] The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.5-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity and assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Chemical shifts are referenced to an internal standard (e.g., TMS or DSS).

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To separate, identify, and quantify this compound in complex mixtures.

Methodology:

-

Sample Preparation: For biological samples, protein precipitation followed by centrifugation or solid-phase extraction is typically required.

-

Chromatography: Use a reversed-phase HPLC column (e.g., C18) with a gradient elution profile. A typical mobile phase consists of water with a small percentage of formic acid (for better ionization) and an organic modifier like acetonitrile or methanol.

-

Mass Spectrometry: Employ an electrospray ionization (ESI) source, typically in positive ion mode.

-

MS¹ Scan: Acquire full scan mass spectra to identify the molecular ion ([M+H]⁺).

-

MS² (Tandem MS): For structural confirmation and enhanced selectivity, perform tandem mass spectrometry (MS/MS) to generate characteristic fragment ions. Tryptophan-derived metabolites often undergo N–Cα bond dissociation.[9] Multiple Reaction Monitoring (MRM) can be used for highly sensitive and specific quantification.

Signaling Pathways and Biological Context

This compound is primarily recognized as an intermediate in the biosynthesis of various natural products, rather than a direct signaling molecule itself.[1] Its isomer, 5-hydroxytryptophan, is the immediate precursor in the well-known serotonin and melatonin synthesis pathway.[10] The formation of this compound from tryptophan is a critical enzymatic step that directs the molecule towards the synthesis of other specialized metabolites.

Conclusion

The spectroscopic characterization of this compound relies on a combination of techniques, with UV-Vis absorption, fluorescence, NMR, and mass spectrometry being the most prominent. While specific quantitative data for this compound is not as extensively documented as for its 5-hydroxy isomer or tryptophan, the principles and protocols outlined in this guide provide a robust framework for its analysis. The provided workflows and diagrams offer a practical guide for researchers in the fields of biochemistry, natural product chemistry, and drug development to effectively study this important metabolic intermediate. Further research is warranted to fully elucidate the specific spectroscopic parameters of this compound and its potential biological roles beyond that of a biosynthetic precursor.

References

- 1. youtube.com [youtube.com]

- 2. This compound | C11H12N2O3 | CID 589768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Tryptophan Properties in Fluorescence and Functional Stability of Plasminogen Activator Inhibitor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PHOXI: A High Quantum Yield, Solvent-Sensitive Blue Fluorescent 5-Hydroxytryptophan Derivative Synthesized within Ten Minutes under Aqueous, Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-5-Hydroxytryptophan(4350-09-8) 1H NMR spectrum [chemicalbook.com]

- 7. Conformational Effects on Tryptophan Fluorescence in Cyclic Hexapeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000929) [hmdb.ca]

- 9. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. 5-Hydroxytryptophan - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Enzymatic Hydroxylation of L-Tryptophan to 4-Hydroxytryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regioselective hydroxylation of L-tryptophan is a critical step in the biosynthesis of a variety of valuable natural products and pharmaceutical compounds. While the 5-hydroxylation of tryptophan to produce the serotonin precursor 5-hydroxytryptophan (5-HTP) is well-characterized, the enzymatic synthesis of 4-hydroxytryptophan (4-HTP) has garnered increasing interest due to its role as a key intermediate in the biosynthesis of psilocybin, a psychoactive compound with significant therapeutic potential. This technical guide provides a comprehensive overview of the enzymes, pathways, and experimental protocols involved in the enzymatic conversion of L-tryptophan to this compound.

Enzymes Catalyzing the 4-Hydroxylation of Tryptophan and its Derivatives

Several enzymes have been identified and engineered to catalyze the hydroxylation of the indole ring of tryptophan and its derivatives at the 4-position. These enzymes belong to different classes and exhibit varying substrate specificities and catalytic efficiencies.

Tryptophan 4-Hydroxylase (T4H) from Bacteria

Recent genome mining efforts have led to the discovery of bacterial tryptophan hydroxylases that specifically catalyze the formation of this compound.

-

OhmK and Arg5: These heme-dependent enzymes have been identified as tryptophan 4-hydroxylases. In vitro biochemical assays have demonstrated their ability to convert L-tryptophan to 4-HTP with conversion rates of >17% for OhmK and >8.5% for Arg5.[1] However, detailed kinetic parameters such as Km and kcat for these enzymes have not yet been reported.

Enzymes from the Psilocybin Biosynthesis Pathway in Psilocybe cubensis

The biosynthesis of psilocybin in "magic mushrooms" provides a natural pathway for the production of 4-hydroxy-L-tryptophan and its derivatives.

-

PsiH (Tryptamine 4-monooxygenase): This cytochrome P450 monooxygenase is a key enzyme in the psilocybin pathway.[2][3] Its primary role is the hydroxylation of tryptamine to 4-hydroxytryptamine.[2][3] While L-tryptophan is not its preferred substrate for hydroxylation, the pathway context suggests a mechanism for the formation of a 4-hydroxyindole ring from an L-tryptophan precursor.

-

Tryptophan Synthase (TrpB): The tryptophan synthase from Psilocybe cubensis (PcTrpB) has been shown to be promiscuous and can catalyze the synthesis of 4-hydroxy-L-tryptophan from 4-hydroxyindole and L-serine.[4] This provides an alternative enzymatic route to 4-HTP.

Engineered Phenylalanine 4-Hydroxylase (P4H)

Protein engineering has been successfully employed to modify the substrate specificity of phenylalanine 4-hydroxylases to favor the hydroxylation of L-tryptophan, including at the 4-position.

-

Engineered Cupriavidus taiwanensis P4H: An engineered mutant of the aromatic amino acid hydroxylase from Cupriavidus taiwanensis has been developed for the production of 4-HTP in Escherichia coli. While this engineered enzyme represents a promising biocatalyst, specific kinetic data for the 4-hydroxylation of L-tryptophan are not yet available in the public domain.

Quantitative Data on Enzyme Activity

A summary of the available quantitative data for enzymes involved in this compound synthesis is presented in the table below. It is important to note that detailed kinetic parameters for dedicated tryptophan 4-hydroxylases are still limited.

| Enzyme | Source Organism | Substrate(s) | Product | Catalytic Parameter | Value | Reference |

| OhmK | Bacterium | L-Tryptophan | This compound | Conversion Rate | >17% | [1] |

| Arg5 | Bacterium | L-Tryptophan | This compound | Conversion Rate | >8.5% | [1] |

| PsiH | Psilocybe cubensis | Tryptamine | 4-Hydroxytryptamine | - | - | [2][3] |

| TrpB | Psilocybe cubensis | 4-Hydroxyindole, L-Serine | 4-Hydroxy-L-tryptophan | - | - | [4] |

| Engineered P4H | Cupriavidus taiwanensis | L-Tryptophan | This compound | - | - |

Note: Detailed kinetic parameters (Km, kcat) for the 4-hydroxylation of L-tryptophan by these enzymes are not yet widely available.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of enzymatic 4-hydroxylation of L-tryptophan.

Recombinant Expression and Purification of a Tryptophan 4-Hydroxylase (General Protocol)

This protocol is a generalized procedure for the expression and purification of a recombinant hydroxylase in E. coli, which can be adapted for specific enzymes like bacterial T4Hs or engineered P4Hs.

4.1.1. Gene Synthesis and Cloning:

-

The gene encoding the tryptophan 4-hydroxylase of interest is codon-optimized for expression in E. coli and synthesized commercially.

-

The synthesized gene is cloned into a suitable expression vector, such as pET-28a(+) for N-terminal His6-tagging, using standard molecular cloning techniques.

-

The integrity of the cloned construct is verified by DNA sequencing.

4.1.2. Protein Expression:

-

The expression plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

A single colony is used to inoculate a starter culture of 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grown overnight at 37°C with shaking.

-

The starter culture is used to inoculate 1 L of LB medium containing the same antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-20 hours with shaking to enhance protein solubility.

4.1.3. Cell Lysis and Protein Purification:

-

The cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

-

The cells are lysed by sonication on ice.

-

The cell lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

The supernatant containing the soluble His6-tagged protein is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

The column is washed with several column volumes of wash buffer to remove unbound proteins.

-

The recombinant protein is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

The purity of the eluted protein is assessed by SDS-PAGE.

-

If necessary, the purified protein is buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.

In Vitro Activity Assay for Tryptophan 4-Hydroxylase

This protocol describes a general method for determining the activity of a purified tryptophan 4-hydroxylase.

4.2.1. Reaction Mixture:

A typical reaction mixture (e.g., 100 µL) contains:

-

50 mM Tris-HCl buffer (pH 7.5)

-

1 mM L-tryptophan

-

1 mM NADPH (as a reducing equivalent)

-

A suitable cofactor regeneration system if necessary (e.g., glucose-6-phosphate dehydrogenase and glucose-6-phosphate for NADPH regeneration)

-

A suitable electron transfer partner if the hydroxylase is a cytochrome P450 (e.g., a cytochrome P450 reductase)

-

10 µM Fe(II)SO4 (for non-heme iron-dependent hydroxylases)

-

Purified tryptophan 4-hydroxylase (concentration to be optimized)

4.2.2. Reaction Procedure:

-

The reaction components, except for the enzyme, are pre-incubated at the desired temperature (e.g., 30°C) for 5 minutes.

-

The reaction is initiated by the addition of the purified enzyme.

-

The reaction is incubated for a specific period (e.g., 30-60 minutes) with gentle shaking.

-

The reaction is terminated by the addition of an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or ice-cold methanol).

-

The quenched reaction mixture is centrifuged to precipitate the protein.

4.2.3. Product Analysis:

-

The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) to detect and quantify the this compound product.

-

A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.

-

The product is detected by its absorbance at 280 nm or by fluorescence detection (excitation at ~280 nm, emission at ~350 nm).

-

The concentration of this compound is determined by comparing the peak area to a standard curve of authentic this compound.

Signaling Pathways and Experimental Workflows

Visual representations of the key biological pathways and experimental procedures are provided below using the DOT language for Graphviz.

Biosynthesis of Psilocybin from L-Tryptophan

The following diagram illustrates the enzymatic steps in the biosynthesis of psilocybin, highlighting the role of this compound as a key intermediate.

References

The Unseen Influence: A Technical Guide to 4-Hydroxytryptophan's Role in Protein Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deliberate incorporation of non-canonical amino acids into proteins represents a powerful strategy for expanding the chemical repertoire of biological systems. Among these, 4-hydroxytryptophan (4-HTP), an isomer of the more commonly studied 5-hydroxytryptophan, presents a unique opportunity to introduce a hydroxyl group onto the indole ring of tryptophan. This modification, while subtle, has the potential to significantly impact protein structure, function, and stability through altered electronic properties, hydrogen bonding capabilities, and the introduction of a novel reactive handle. This in-depth technical guide explores the role of this compound in protein science, providing a framework for its utilization in research and drug development. While direct experimental data on proteins site-specifically incorporating 4-HTP is emerging, we will draw upon the extensive knowledge of its isomer, 5-hydroxytryptophan (5-HTP), and the parent amino acid, tryptophan, to delineate its expected properties and the methodologies for their characterization.

Biosynthesis and Incorporation of this compound

This compound is a naturally occurring, non-proteinogenic L-alpha-amino acid.[1] Its biosynthesis involves the enzymatic hydroxylation of L-tryptophan.[1] In various organisms, it serves as a crucial intermediate in the metabolic pathways leading to the synthesis of more complex secondary metabolites, such as pigments and antibiotics.[1]

The site-specific incorporation of 4-HTP into a target protein in response to a unique codon is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This methodology, extensively developed for 5-HTP and other non-canonical amino acids, allows for the precise placement of the modified tryptophan residue within the polypeptide chain.[1][2][3][4] The general workflow for this process is outlined below.

Impact on Protein Structure and Function

The introduction of a hydroxyl group at the 4-position of the indole ring is anticipated to influence several key aspects of protein biophysics:

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming new intramolecular or intermolecular interactions that can alter protein conformation and stability.

-

Electronic Properties: The electron-donating nature of the hydroxyl group will modify the electronic distribution of the indole ring, which can affect cation-π interactions and the local environment's polarity.

-

Fluorescence: Like tryptophan and 5-HTP, 4-HTP is intrinsically fluorescent. Its unique spectral properties can be exploited as a sensitive probe of the local environment within the protein.

Expected Effects on Protein Stability and Ligand Binding

The following table summarizes the anticipated effects of 4-HTP incorporation on protein stability and ligand binding, based on principles of protein biophysics and data from related studies on tryptophan and its analogs.

| Parameter | Expected Effect of 4-HTP Incorporation | Rationale |

| Protein Stability (Tm) | Increase or Decrease | The formation of new, stabilizing hydrogen bonds could increase the melting temperature (Tm). Conversely, disruption of existing hydrophobic packing or introduction of steric clashes could decrease stability.[5][6][7][8][9] |

| Ligand Binding Affinity (Kd) | Altered Affinity | If 4-HTP is introduced in or near a binding site, the new hydrogen bonding potential could increase affinity for ligands that can interact with the hydroxyl group. Changes in the electronic nature of the binding pocket could also modulate affinity.[10][11][12][13] |

| Enzyme Kinetics (kcat, Km) | Modified Catalytic Efficiency | For enzymes, if 4-HTP is in the active site, the hydroxyl group could participate in catalysis or alter substrate binding, thereby affecting kcat and Km. |

Experimental Protocols

Detailed characterization of proteins containing 4-HTP requires a suite of biophysical techniques. The following sections provide generalized protocols that can be adapted for specific research questions.

Fluorescence Spectroscopy

The intrinsic fluorescence of 4-HTP can be used to probe changes in the local environment, protein folding, and ligand binding.

Protocol: Intrinsic Fluorescence Measurement

-

Sample Preparation: Prepare the purified 4-HTP-containing protein and a wild-type control in a suitable, degassed buffer. The protein concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrumentation: Use a temperature-controlled spectrofluorometer.

-

Data Acquisition:

-

Set the excitation wavelength to the absorbance maximum of 4-HTP (expected to be slightly red-shifted from tryptophan's ~280 nm).

-

Record the emission spectrum over a suitable range (e.g., 300-450 nm).

-

For ligand binding studies, titrate the ligand into the protein solution and record the emission spectrum after each addition.

-

-

Data Analysis: Analyze the changes in fluorescence intensity and the wavelength of maximum emission (λmax) to infer changes in the local environment of the 4-HTP residue. For binding studies, fit the change in fluorescence to a suitable binding isotherm to determine the dissociation constant (Kd).

Mass Spectrometry

Mass spectrometry is essential for confirming the successful incorporation of 4-HTP and for probing its location within the protein structure.

Protocol: Verification of 4-HTP Incorporation

-

Sample Preparation:

-

Perform an in-solution or in-gel tryptic digest of the purified 4-HTP-containing protein.

-

-

Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, coupled to a liquid chromatography system (LC-MS/MS).

-

Data Acquisition:

-

Acquire data in a data-dependent manner, where the most intense precursor ions are selected for fragmentation.

-

-

Data Analysis:

-

Search the acquired tandem mass spectra against the protein sequence, specifying a variable modification corresponding to the mass difference between tryptophan and this compound (+16 Da).

-

Manually inspect the fragmentation spectra of peptides identified with the modification to confirm the presence of fragment ions consistent with 4-HTP. The fragmentation pattern may show characteristic losses related to the hydroxyl group.[14][15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide atomic-resolution information about the structural and dynamic consequences of 4-HTP incorporation.

Protocol: 2D 1H-15N HSQC Spectroscopy

-

Sample Preparation: Produce the 4-HTP-containing protein with uniform 15N-labeling. Prepare a concentrated, stable sample in a suitable NMR buffer containing D2O.

-

Instrumentation: Use a high-field NMR spectrometer equipped with a cryoprobe.

-

Data Acquisition: Record a 2D 1H-15N HSQC spectrum.

-

Data Analysis:

-

Compare the spectrum of the 4-HTP variant with that of the wild-type protein.

-

Chemical shift perturbations (CSPs) of backbone amide signals can identify residues whose local environment is affected by the 4-HTP substitution.

-

The indole N-H signal of the 4-HTP residue itself will have a unique chemical shift that can be used as a reporter of its local environment.[17][18][19]

-

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data that can be obtained from the experimental protocols described above.

Table 1: Thermal Stability Analysis

| Protein | Tm (°C) | ΔTm (°C) vs. Wild-Type |

| Wild-Type | Value | N/A |

| 4-HTP Variant | Value | Value |

Table 2: Ligand Binding Affinity

| Protein | Ligand | Kd (nM) | Fold Change vs. Wild-Type |

| Wild-Type | Ligand X | Value | N/A |

| 4-HTP Variant | Ligand X | Value | Value |

Table 3: NMR Chemical Shift Perturbations

| Residue | Wild-Type 1H (ppm) | Wild-Type 15N (ppm) | 4-HTP Variant 1H (ppm) | 4-HTP Variant 15N (ppm) | CSP (ppm) |

| Residue 1 | Value | Value | Value | Value | Value |

| Residue 2 | Value | Value | Value | Value | Value |

| ... | ... | ... | ... | ... | ... |

Conclusion

The incorporation of this compound into proteins offers a promising avenue for protein engineering and the study of protein structure and function. Its unique properties as a fluorescent probe and a potential modulator of protein stability and interactions make it a valuable tool for researchers in academia and industry. The experimental frameworks provided in this guide, adapted from established methods for other non-canonical amino acids, offer a starting point for the detailed characterization of 4-HTP-containing proteins. As research in this area progresses, a more complete understanding of the subtle yet significant role of this compound in protein science will undoubtedly emerge, paving the way for novel applications in drug discovery and biotechnology.

References

- 1. pnas.org [pnas.org]

- 2. Selective incorporation of 5-hydroxytryptophan into proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cris.bgu.ac.il [cris.bgu.ac.il]

- 4. biorxiv.org [biorxiv.org]

- 5. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 6. criver.com [criver.com]

- 7. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [2110.08163] Quantum Computational Quantification of Protein-Ligand Interactions [arxiv.org]

- 13. Quantitative Analysis of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 14. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 15. Peptide Fragmentation Induced by Radicals at Atmospheric Pressure - PMC [pmc.ncbi.nlm.nih.gov]